2-(3-chlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
The compound 2-(3-chlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide features a purine scaffold substituted at positions 2 and 9 with halogenated aryl groups. The 2-position is occupied by a 3-chlorophenyl group (meta-chloro substitution), while the 9-position contains a 2-fluorophenyl group (ortho-fluoro substitution). This structural configuration suggests a balance between lipophilicity (from halogens) and polar interactions (from carboxamide), which may influence bioavailability and target binding .
Properties
IUPAC Name |
2-(3-chlorophenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN5O2/c19-10-5-3-4-9(8-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-7-2-1-6-11(12)20/h1-8H,(H2,21,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKVKALASANQTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-chlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative notable for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
This compound features a complex structure that includes:
- A purine core with an oxo group at the 8-position.
- A carboxamide functional group at the 6-position.
- Substituents including 3-chlorophenyl and 2-fluorophenyl groups.
The synthesis typically involves multi-step organic reactions, including:
- Alkylation
- Cyclization
- Amide formation
Common reagents used in these reactions include strong bases and acids to facilitate the formation of the desired product.
Biological Activity
Research indicates that this compound exhibits various biological activities, which may include:
- Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines, similar to other purine derivatives .
- Antimicrobial Activity : Investigations into its antimicrobial properties have shown promise against various pathogens, although specific mechanisms remain under study.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical metabolic pathways, which is a common feature of many purine derivatives .
The exact mechanism of action is not fully elucidated but is believed to involve:
- Binding to specific enzymes or receptors , modulating their activity.
- Interference with cellular signaling pathways that regulate cell growth and apoptosis.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals insights into the biological activity influenced by different substituents:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 9-(2-chlorophenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | Chlorophenyl instead of fluorophenyl | May exhibit different binding affinities due to chlorine's electronic properties |
| 9-(4-fluorophenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | Different position of fluorine substitution | Potentially alters biological activity compared to the 2-fluoro variant |
| 9-(3-methylphenyl)-2-(furan-2-y)-8-oxo-8,9-dihydro -7H-purine -6-carboxamide | Methyl substitution on phenyl ring | Changes lipophilicity and metabolic stability |
The presence of fluorine in the 2-position enhances metabolic stability and binding affinity compared to similar compounds, making it particularly interesting for further medicinal chemistry research.
Case Studies
Several case studies have explored the biological effects of this compound:
- Anticancer Study : In vitro studies demonstrated significant inhibition of cell growth in human cancer cell lines (e.g., HeLa and A431), suggesting potential as a therapeutic agent .
- Antimicrobial Evaluation : Testing against various bacterial strains indicated promising antimicrobial activity, warranting further investigation into its clinical applications.
- Mechanistic Studies : Research focusing on enzyme inhibition revealed that the compound could significantly affect key metabolic pathways involved in cancer proliferation .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below summarizes key structural differences between the target compound and analogs identified in the evidence:
Key Observations
Electron Effects: The target compound’s 3-chlorophenyl (electron-withdrawing) and 2-fluorophenyl (moderately electron-withdrawing) contrast with analogs like , which uses a 4-methoxyphenyl (electron-donating) group. Methoxy substituents may reduce membrane permeability but improve solubility .
Steric and Solubility Considerations :
- The 2-ethoxyphenyl group in introduces steric bulk, which could slow metabolism (longer half-life) but reduce target affinity.
- The 2,4-dimethoxyphenyl analog shares the 9-substituent with the target but replaces halogens with methoxy groups, likely improving aqueous solubility.
Molecular Weight Trends :
- The ethoxy-substituted compound has a molecular weight of 393.37 g/mol , typical for purine derivatives. The target compound’s molecular weight is expected to be similar, given structural parallels.
Hypothetical Pharmacological Implications
While specific activity data are unavailable in the provided evidence, structural trends suggest:
- Target Compound : The combination of meta-Cl and ortho-F may optimize interactions with enzymes or receptors requiring both hydrophobic and polar contacts.
- Analog : Increased chlorine content could enhance potency but reduce solubility, limiting bioavailability.
- Analog : Dimethoxy groups may improve solubility but reduce affinity for hydrophobic binding sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
